Cas no 193954-27-7 (Fmoc-l-β-homoisoleucine)

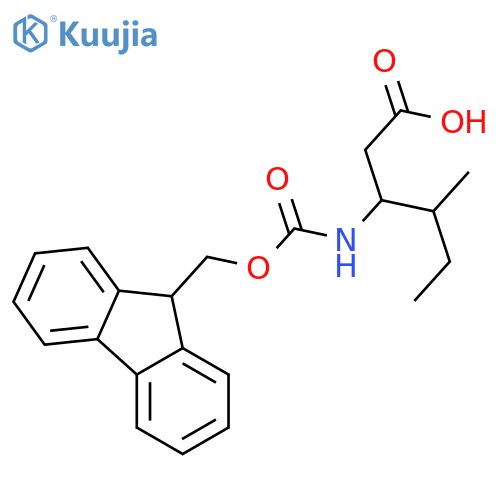

Fmoc-l-β-homoisoleucine structure

商品名:Fmoc-l-β-homoisoleucine

Fmoc-l-β-homoisoleucine 化学的及び物理的性質

名前と識別子

-

- Fmoc-L-beta-homoisoleucine

- (3R,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid

- Fmoc-L-β-Homoisoleucine

- Fmoc-L-beta-HIle-OH

- FMOC-L-ß-HOMOISOLEUCINE

- Fmoc-β-Holle-OH

- Fmoc-β-Homo-Ile-OH

- Fmoc-β-HomoIle-OH

- Fmoc-β-homoisoleucine

- Fmoc-beta-Hoile-OH

- Fmoc-Beta-homoIle-OH

- Fmoc-b-HoIle-OH

- FMOC-B-HOMO-ILE-OH

- FMoc-Hle-OH

- Fmoc--HoIle-OH

- FMOC-ILE-(C*CH2)OH

- fmoc-l-b-Homoisoleucine

- FMoc-L-hoMoleucine

- Fmoc-2-HoIle-OH

- Fmoc-L-β-Homo-Ile-OH

- Fmoc- -HoIle-OH

- 193954-27-7

- Fmoc--HoIle-OH Fmoc-L--homoisoleucine

- EN300-269068

- (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid

- Fmoc-

- Fmoc-L-

- AKOS016003206

- Fmoc-Ile-(C#CH2)OH

- 1217622-60-0

- MFCD01862850

- HY-W009057

- A-HoIle-OH

- A-homoisoleucine

- CS-W009773

- AM803448

- Fmoc-beta-Homoile-OH, >=96.0% (HPLC)

- SCHEMBL119195

- (3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid

- (3R,4S)-3-(Fmoc-amino)-4-methylhexanoic acid

- AS-39460

- (3R,4S)-Rel-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid

- (3R,4S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid

- (3R,4S)-Rel-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoicacid

- A-Homo-Ile-OH

- (3R,4S)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-METHYLHEXANOIC ACID

- A12211

- A-Homoile-OH

- Fmoc-l-β-homoisoleucine

-

- MDL: MFCD01862850

- インチ: 1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1

- InChIKey: VHZUUIWBAYOCDD-VBKZILBWSA-N

- ほほえんだ: CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3

計算された属性

- せいみつぶんしりょう: 367.17800

- どういたいしつりょう: 367.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 9

- 複雑さ: 500

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- 色と性状: はくしょくふんまつ

- PSA: 75.63000

- LogP: 4.80540

- ようかいせい: 未確定

Fmoc-l-β-homoisoleucine セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:2-8°C

- 危険レベル:IRRITANT

Fmoc-l-β-homoisoleucine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269068-5.0g |

(3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid |

193954-27-7 | 95% | 5g |

$358.0 | 2023-06-03 | |

| ChemScence | CS-W009773-100mg |

Fmoc-β-HoIle-OH |

193954-27-7 | 100mg |

$133.0 | 2022-04-27 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F92850-5g |

Fmoc-β-HoIle-OH |

193954-27-7 | 5g |

¥5046.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032204-5g |

Fmoc-l-β-homoisoleucine |

193954-27-7 | 98% | 5g |

¥3577 | 2024-05-25 | |

| AAPPTec | UFI101-5g |

Fmoc-beta-HIle-OH |

193954-27-7 | 5g |

$595.00 | 2024-07-20 | ||

| Chemenu | CM184551-5g |

Fmoc-beta-HoIle-OH |

193954-27-7 | 95% | 5g |

$598 | 2021-06-09 | |

| Chemenu | CM184551-250mg |

Fmoc-beta-HoIle-OH |

193954-27-7 | 95% | 250mg |

$*** | 2023-03-30 | |

| Cooke Chemical | BD5127241-5g |

Fmoc-β-HoIle-OH |

193954-27-7 | 98% | 5g |

RMB 2364.80 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-327796-1 g |

Fmoc-L-beta-homoisoleucine, |

193954-27-7 | 1g |

¥3,512.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294868-1 g |

Fmoc-L-beta-HIle-OH, |

193954-27-7 | 1g |

¥7,386.00 | 2023-07-11 |

Fmoc-l-β-homoisoleucine 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

193954-27-7 (Fmoc-l-β-homoisoleucine) 関連製品

- 126631-93-4(N-Fmoc-8-Aminooctanoic acid)

- 88574-06-5(Fmoc-ε-Acp-OH)

- 116821-47-7(Fmoc-4-aminobutanoic Acid)

- 209252-16-4(Fmoc-d-β-homophenylalanine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:193954-27-7)Fmoc-l-β-homoisoleucine

清らかである:99%/99%

はかる:1g/5g

価格 ($):159.0/634.0